5-Chloro-2-fluorobenzoyl chloride
Overview
Description
5-Chloro-2-fluorobenzoyl chloride is a chemical compound with the linear formula ClC6H3(F)COCl . It has a molecular weight of 193.00 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine and fluorine atoms, and a carbonyl chloride group .Chemical Reactions Analysis
This compound is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
This compound has a density of 1.459 g/mL at 25 °C, a boiling point of 217-218 °C, and a refractive index of 1.5545 . It also has a flash point of 82.6±21.8 °C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds : 5-Chloro-2-fluorobenzoyl chloride has been used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, an intermediate in the production of antibiotics like ciprofloxacin (Bian Ming & Zhang Tianyong, 2007).
Development of Antitumor Agents : It has been involved in the synthesis of 5-fluorouracil derivatives containing inhibitors of 5-fluorouracil degradation. These compounds are currently being investigated for their potential use as novel antitumor agents (M. Hirohashi et al., 1993).
Chemical Structure and Conformation Studies : Research has been conducted to understand the molecular conformational structures of related compounds like 2-fluorobenzoyl chloride, which provides insights into the behavior of these chemicals at a molecular level (T. Johansen, P. Dahl, & K. Hagen, 2013).
Synthesis of Heterocyclic Compounds : It has also been used in the synthesis of heterocyclic compounds such as imidazolidines and imidazolium salts, which have potential applications in various fields, including medicinal chemistry (M. Hobbs et al., 2010).
Organic Chemistry and Catalysis : Its role in organic synthesis and catalysis has been explored, particularly in the formation of various organic compounds and intermediates for further chemical reactions (F. Mongin & M. Schlosser, 1996).
Photochemical Reactions : The compound has been studied for its behavior in photoinduced reactions, which is important for understanding its stability and reactivity under different light conditions (Nobuaki Tanaka et al., 2014).
Synthesis of Fluoroarenes : It has been used in the synthesis of fluoroarenes, which are important in various chemical processes and pharmaceutical applications (S. Guo, Z. Yu, & W. Su, 2020).
Safety and Hazards
5-Chloro-2-fluorobenzoyl chloride is classified as Eye Dam. 1 - Skin Corr. 1B, meaning it causes severe skin burns and eye damage . It may cause respiratory irritation . Contact with water liberates toxic gas . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, suggesting that these could be potential targets .
Mode of Action
5-Chloro-2-fluorobenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other products . The chlorine atom attached to the carbonyl carbon is a good leaving group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Biochemical Pathways
Based on its reactivity, it can be inferred that it may participate in various biochemical reactions involving nucleophilic attack on the carbonyl carbon, leading to the formation of various organic compounds .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
Given its reactivity, it can be inferred that it may cause various chemical transformations at the molecular level, potentially leading to various cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis, forming 5-Chloro-2-fluorobenzoic acid and hydrochloric acid . Moreover, it is sensitive to moisture and should be stored under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules . It interacts with various enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts . For instance, it can react with amino groups on proteins, leading to the modification of protein structure and function . Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of key signaling proteins can alter the transmission of signals within the cell, leading to changes in cellular responses . Additionally, the compound’s interaction with enzymes involved in gene expression can result in changes in the levels of specific mRNAs and proteins, thereby influencing cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The reactive acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors and other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . For example, prolonged exposure to this compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes involved in disease pathways . At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with biomolecules, leading to changes in metabolic flux and metabolite levels . Additionally, the compound can influence the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the transport of the compound within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, the compound can accumulate in the nucleus, where it can interact with transcription factors and other proteins involved in gene expression . Additionally, post-translational modifications can influence the compound’s localization and activity, further modulating its effects on cellular function .
Properties
IUPAC Name |
5-chloro-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGAATKTEAKOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378586 | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-29-6 | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloro-2-fluorobenzoyl chloride in the synthesis of the poly(phenylene ether)s described in the paper?
A1: this compound serves as a key starting material in the multi-step synthesis of the poly(phenylene ether)s (PPEs). It first undergoes a Friedel–Crafts reaction with anisole. This is followed by a nickel-mediated homocoupling reaction, ultimately yielding the monomer bis[4-fluoro-3-(p-methoxylbenzoyl)]biphenyl (BFMBP) []. This monomer is then polymerized to form the desired PPEs. Therefore, this compound is essential for constructing the backbone of the polymer.
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